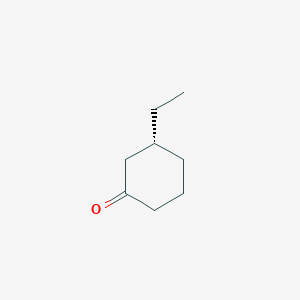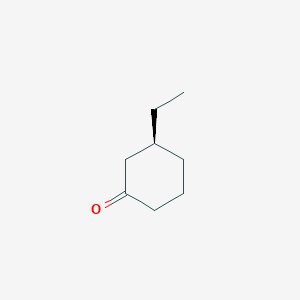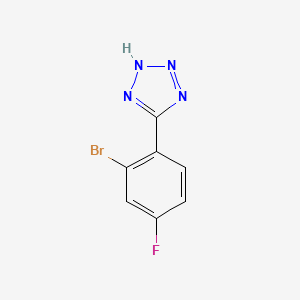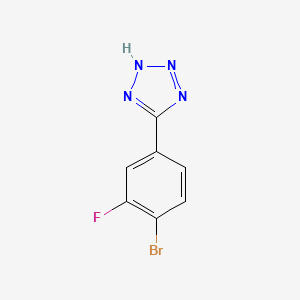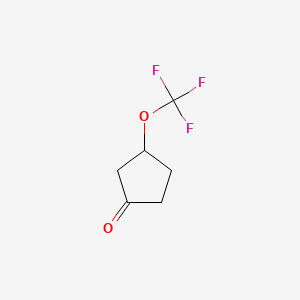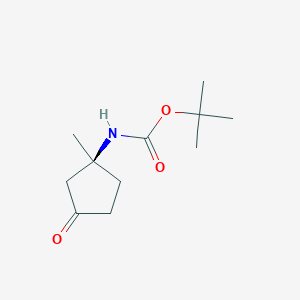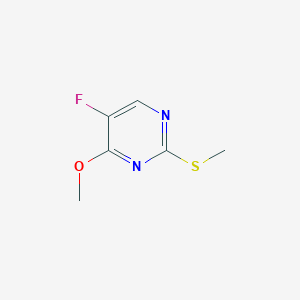
5-Fluoro-4-methoxy-2-methylsulfanylpyrimidine
Vue d'ensemble
Description
5-Fluoro-4-methoxy-2-methylsulfanylpyrimidine is a useful research compound. Its molecular formula is C6H7FN2OS and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Kinase Inhibitors : A study by Wada et al. (2012) synthesized novel 2,4-disubstituted-5-fluoropyrimidines, including derivatives of 5-Fluoro-4-methoxy-2-methylsulfanylpyrimidine, as potential kinase inhibitors. This work highlights the role of such compounds in the discovery of new kinase inhibitors (Wada et al., 2012).
Cancer Treatment : Myers et al. (1976) discussed the pharmacokinetics of fluoropyrimidines, implying their clinical utility in cancer treatment. This study underscores the importance of understanding the metabolic and pharmacokinetic profiles of such compounds (Myers et al., 1976).
Chemical Structure and Reactivity : Kheifets et al. (2004) investigated the influence of the structure of 1- and 3-methyl-5-fluoropyrimidin-4-ones on H-D exchange, showing how the 5-fluorine atom contributes significantly to the energy gain in such reactions (Kheifets et al., 2004).
Antitumor Effects : Adams et al. (1999) studied the in vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism, which could enhance the antitumor effect of fluoropyrimidines (Adams et al., 1999).
Drug Synthesis and Design : Several studies focus on the synthesis and design of drugs incorporating this compound and related compounds. For example, Zanatta et al. (2006) described a two-step synthesis of 6-methylenesubstituted-4-trichloromethyl-2-methylsulfanylpyrimidines (Zanatta et al., 2006).
Pharmaceutical Applications : Various studies highlight the pharmaceutical applications of this compound derivatives. For instance, Richter et al. (2023) explored the potential of such compounds as antitubercular agents due to their unique crystal and molecular structures (Richter et al., 2023).
Environmental Applications : Zhang et al. (2016) researched the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, a related compound, using a tubular porous electrode electrocatalytic reactor, indicating environmental applications (Zhang et al., 2016).
Propriétés
IUPAC Name |
5-fluoro-4-methoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2OS/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDPOOIPEXANGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one;hydrochloride](/img/structure/B8184443.png)
